molecular formula C16H18ClNO3S2 B2613314 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine CAS No. 1396746-69-2

1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine

Cat. No. B2613314
CAS RN: 1396746-69-2
M. Wt: 371.89
InChI Key: UTZGJRNRHSHUDX-UHFFFAOYSA-N
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Description

1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine, also known as CMTPP, is a chemical compound that has been extensively studied for its potential therapeutic applications.

Scientific Research Applications

Pharmacological Properties and Potential Applications

Benzamide derivatives, including compounds with sulfonyl and piperidine components, have been synthesized and evaluated for their effects on gastrointestinal motility, demonstrating potential as selective serotonin 4 receptor agonists. These compounds, through accelerated gastric emptying and increased defecation frequency, offer promise as novel prokinetic agents with reduced side effects due to their selectivity, suggesting utility in treating gastrointestinal disorders (Sonda et al., 2004).

Antimicrobial Activity

1-Benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives have been prepared and evaluated for their antimicrobial efficacy against bacterial and fungal pathogens affecting tomato plants. The structure-activity evaluation study revealed significant potent antimicrobial activities, underscoring the potential of these compounds in agricultural applications to combat plant diseases (Vinaya et al., 2009).

Synthetic Chemistry and Materials Science

Novel synthetic methodologies incorporating sulfonyl and piperidine structures have facilitated the development of compounds with diverse biological activities. For instance, microwave-assisted synthesis of new sulfonyl hydrazones has been explored, demonstrating antioxidant capacity and anticholinesterase activity, which are pertinent to neurodegenerative diseases' research (Karaman et al., 2016). Additionally, the effect of N-acyl and N-sulfonyl groups on the anodic methoxylation of piperidine derivatives has been studied, revealing nuanced insights into the electrochemical behavior of these compounds, with implications for their synthesis and functionalization (Golub & Becker, 2015).

properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)sulfonyl-4-thiophen-3-ylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO3S2/c1-21-16-3-2-14(10-15(16)17)23(19,20)18-7-4-12(5-8-18)13-6-9-22-11-13/h2-3,6,9-12H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTZGJRNRHSHUDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=CSC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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